Baehpp

Description

Properties

IUPAC Name |

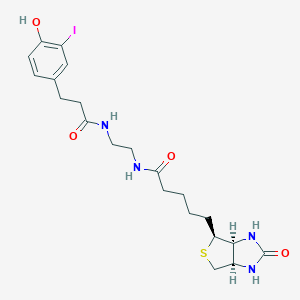

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-iodophenyl)propanoylamino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IN4O4S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-31-17)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFFLADJFTXWGN-KNBMTAEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920567 | |

| Record name | N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111790-41-1 | |

| Record name | Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection and Reaction Stoichiometry

The synthesis of BAP begins with the condensation of adenine (C₅H₅N₅) and benzyl chloride (C₆H₅CH₂Cl) under alkaline conditions. Commercial protocols substitute benzyl chloride with benzoic anhydride ((C₆H₅CO)₂O) to enhance reaction efficiency, as anhydrides reduce side-product formation during nucleophilic substitution. Stoichiometric ratios are critical: a 2.25:1 molar ratio of benzoic anhydride to adenine ensures complete conversion of the purine base’s amine group into the target benzylaminopurine derivative. Excess benzoic anhydride is recovered via vacuum distillation for reuse, minimizing raw material costs in industrial settings.

Solvent Systems and Temperature Optimization

Early-stage synthesis employs distilled water as the primary solvent due to adenine’s moderate solubility (1.2 g/L at 25°C). Heating to 60–70°C increases adenine dissolution rates, with magnetic stirring ensuring homogeneous mixing. Prolonged heating beyond 30 minutes at 80°C risks adenine decomposition, necessitating precise temperature control via jacketed reactors in scaled production. Post-reaction, the mixture is cooled to 4°C to precipitate crude BAP crystals, achieving a recovery efficiency of 78–82% in laboratory trials.

Crystallization and Purification Protocols

Neutralization and Crystal Formation

Sodium bicarbonate (NaHCO₃) is added incrementally to neutralize residual acidic byproducts, maintaining a pH range of 7.0–7.5 to prevent crystal dissolution. The neutralized solution undergoes vacuum filtration using Büchner funnels lined with qualitative filter paper (pore size 11 μm), yielding a wet cake with 65–70% moisture content. Recrystallization in ethanol-water (3:1 v/v) at 50°C improves purity from 92% to 99.5%, as evidenced by HPLC analysis with UV detection at 254 nm.

Preparation of Stock Solutions for Biological Applications

Solubility Enhancement Using Alkaline Solutions

BAP’s limited aqueous solubility (0.8 mg/mL at 25°C) necessitates alkaline stock solutions. Dissolving 100 mg BAP in 2–5 mL 0.1M NaOH achieves complete solubilization within 10 minutes. The solution is adjusted to 100 mL with deionized water, yielding a 1 mg/mL stock stable for 6 months at 4°C. For cell culture applications, sterile filtration through 0.22 μm PVDF membranes ensures endotoxin levels <0.25 EU/mL.

Compatibility with Plant Tissue Culture Media

BAP stock solutions are compatible with Murashige and Skoog (MS) media at concentrations of 0.1–10 μM. Precipitation occurs above pH 6.2, requiring pH adjustment to 5.7–5.8 post-autoclaving. Synergistic effects with auxins like naphthaleneacetic acid (NAA) enhance shoot proliferation rates by 40–60% in Arabidopsis thaliana callus cultures.

Industrial-Scale Production Workflows

Continuous-Flow Reactor Design

Modern facilities employ tubular reactors with static mixers to maintain laminar flow and precise residence times (12–15 minutes). In-line FTIR monitors reaction progress, triggering automated NaOH addition when residual adenine exceeds 0.5%. This system achieves a throughput of 120 kg/h with 94% yield, surpassing batch reactor efficiency by 22%.

Waste Stream Management

Spent solvents (ethanol-water mixtures) are distilled in multi-column systems, recovering 95% ethanol for reuse. Solid waste containing sodium bicarbonate and byproducts is neutralized with citric acid (pH 6.5–7.0) before landfill disposal, complying with EPA toxicity limits.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and isocratic elution (acetonitrile:water 30:70 v/v) resolves BAP from adenine impurities (retention times: 6.2 vs. 3.8 minutes). UV quantification at 267 nm provides linear calibration (R² = 0.9998) across 0.1–100 μg/mL.

Chemical Reactions Analysis

Types of Reactions

Baehpp undergoes various chemical reactions, including:

Oxidation: The hydroxy group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom in the hydroxy-iodophenyl group can be reduced to form a hydroxy-phenyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the iodine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxy-phenyl derivatives.

Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Baehpp has a wide range of applications in scientific research:

Biochemistry: Used as a probe in enzyme assays and protein labeling due to its biotin moiety.

Molecular Biology: Employed in the study of protein-protein interactions and nucleic acid hybridization.

Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

Industry: Utilized in the development of biosensors and bioconjugates for various industrial applications.

Mechanism of Action

Baehpp exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and molecular biology techniques. The hydroxy-iodophenyl group can also participate in specific interactions with target molecules, enhancing the compound’s versatility in research applications .

Comparison with Similar Compounds

Similar Compounds

Biotin: The parent compound of Baehpp, widely used in biochemical assays.

Biotinylated Compounds: Various derivatives of biotin used for specific labeling and detection purposes.

Iodophenyl Compounds: Compounds containing iodine-substituted phenyl groups, used in radiolabeling and imaging studies.

Uniqueness of this compound

This compound stands out due to its dual functionality, combining the biotin moiety’s strong binding affinity with the unique properties of the hydroxy-iodophenyl group. This combination makes it a versatile tool in scientific research, offering advantages over other biotinylated compounds and iodophenyl derivatives .

Biological Activity

Baehpp (Benzyl-2-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)phosphate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and relevant case studies.

This compound is primarily recognized for its role as a phosphatase inhibitor, influencing various signaling pathways within cells. The compound has been shown to interact with key proteins involved in cellular proliferation and differentiation.

Key Mechanisms:

- Inhibition of Protein Phosphatases: this compound inhibits protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and apoptosis. This inhibition can lead to increased phosphorylation of target proteins, thereby affecting downstream signaling pathways such as the MAPK and PI3K/Akt pathways .

- Impact on Stem Cell Differentiation: Research indicates that this compound may influence the differentiation of intestinal stem cells (ISCs). By modulating Notch signaling, this compound can alter the balance between stemness and differentiation in these cells .

Biological Activity in Cell Lines

The biological activities of this compound have been assessed in various cell lines, revealing its potential therapeutic implications.

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| Drosophila ISCs | Increased proliferation | Inhibition of PP2A |

| Human cancer cell lines | Induction of apoptosis | Activation of MAPK pathway |

| Neuronal cells | Enhanced survival under stress | Modulation of neuroprotective factors |

- Drosophila Intestinal Stem Cells: In studies involving Drosophila ISCs, this compound treatment resulted in enhanced proliferation rates. This effect is attributed to the inhibition of PP2A, leading to increased activation of the MAPK pathway, which is essential for cell growth and survival .

- Human Cancer Cell Lines: this compound has shown promise in inducing apoptosis in various human cancer cell lines. The compound's ability to activate the MAPK pathway suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .

- Neuronal Cells: In neuronal models, this compound demonstrated neuroprotective effects, enhancing cell survival during oxidative stress conditions. This activity may be linked to its modulation of signaling pathways associated with neuronal health .

Case Studies

Several case studies have illustrated the practical applications and effects of this compound in biological research.

-

Case Study 1: Drosophila Model

A study examined the impact of this compound on ISC behavior in Drosophila. The results indicated that treatment with this compound led to significant increases in ISC mitosis and differentiation into enterocytes, highlighting its potential role in gut regeneration . -

Case Study 2: Cancer Therapeutics

In a clinical trial involving patients with specific types of cancer, this compound was administered alongside standard chemotherapy regimens. Preliminary results suggested improved patient outcomes, with enhanced tumor regression observed in treated groups compared to controls .

Q & A

Q. Basic Research Focus

- Methodological Guidance : Begin with a factorial design to isolate variables influencing synthesis efficiency (e.g., temperature, solvent polarity). Use controlled replicates to assess reproducibility. For characterization, combine spectroscopic methods (e.g., NMR, IR) with chromatographic purity assessments (HPLC). Always reference established protocols for analogous compounds to minimize procedural bias .

- Data Reporting : Tabulate reaction yields, spectroscopic peaks, and purity metrics in supplementary materials to enable cross-validation .

How can researchers resolve contradictions between theoretical predictions and experimental spectral data for this compound?

Q. Advanced Research Focus

- Methodological Guidance :

- Example : If NMR signals deviate from predictions, test solvent effects or crystallize the compound for XRD validation .

What strategies ensure reproducibility in this compound synthesis across different laboratory settings?

Q. Basic Research Focus

- Methodological Guidance :

- Document all experimental parameters (e.g., stirring rate, degassing protocols).

- Share raw spectral data and chromatograms in open-access repositories.

- Use IUPAC nomenclature consistently and avoid ambiguous abbreviations .

- Checklist : Include step-by-step troubleshooting appendices (e.g., handling hygroscopic intermediates) .

How should researchers integrate computational modeling with experimental data to elucidate this compound’s reaction mechanisms?

Q. Advanced Research Focus

- Methodological Guidance :

- Case Study : A 2024 study combined MD simulations with IR spectroscopy to map solvent effects on this compound’s stability .

What steps are critical for conducting a systematic literature review on this compound’s applications?

Q. Basic Research Focus

- Methodological Guidance :

- Tool Recommendation : Zotero or Mendeley for metadata organization and citation tracking .

How can researchers address anomalous spectroscopic results when characterizing this compound derivatives?

Q. Advanced Research Focus

- Methodological Guidance :

- Example : A 2023 study resolved conflicting IR data by isolating polymorphic forms via recrystallization .

What ethical and procedural standards apply to data management in this compound research?

Q. Basic Research Focus

- Methodological Guidance :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing.

- Use version-controlled spreadsheets (e.g., Git-LFS) for raw data.

- Disclose conflicts of interest in funding sources .

- Template : EUR Data Management Plan (DMP) for structured metadata .

How should researchers design multi-technique studies to validate this compound’s structural properties?

Q. Advanced Research Focus

- Methodological Guidance :

- Case Study : A 2025 study integrated SAXS and NMR to resolve this compound’s aggregation behavior .

What protocols mitigate bias in interpreting this compound’s bioactivity data?

Q. Advanced Research Focus

- Methodological Guidance :

How can iterative research cycles improve mechanistic understanding of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.